2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride
Description
2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine hydrochloride is a bicyclic ether-derived ethanamine salt characterized by a fused oxabicyclo[3.1.1]heptane ring system.
Properties
IUPAC Name |
2-(2-oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-3-2-8-5-7(6-8)1-4-10-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGZJSRIQLSBFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1C2)CCN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the oxabicyclo[3.1.1]heptane ring system in a highly stereoselective manner. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like Lewis acids to facilitate the cycloaddition process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. Its bicyclic structure allows for high affinity binding to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
The compound is compared below with structurally related ethanamine hydrochlorides, focusing on bicyclo ring systems, substituents, and inferred physicochemical or biological properties.
Structural and Physicochemical Comparisons
Table 1: Key Structural and Molecular Features
*Inferred from structural name. †Calculated based on formula. ‡Estimated based on ring system.
Key Observations:
- Ring Size and Rigidity : The target compound’s [3.1.1]heptane ring provides intermediate rigidity compared to smaller hexane () or larger octane () systems. Smaller rings may enhance metabolic stability, while larger ones introduce steric hindrance .
- In contrast, the target compound’s lack of halogens may favor solubility in polar environments .
- Amine Functionality : Unlike dopamine (), which has a catechol group for receptor binding, the target compound’s amine is part of a bicyclic system, likely limiting polar interactions but enhancing structural constraint .
Table 2: Inferred Binding Interactions and Activities
Key Findings:
- Hydrogen Bonding Potential: The oxabicyclo oxygen in the target compound may act as a hydrogen bond acceptor, similar to the nitro group in indole derivatives (). However, its constrained geometry could limit interaction diversity compared to flexible indole-based amines .
- Receptor Specificity : The rigid bicyclic structure of the target compound contrasts with dopamine’s flexible phenethylamine backbone, suggesting divergent biological targets .
Biological Activity
The compound 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride , also known as 1-methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride , is a bicyclic amine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride is . The compound features a bicyclic structure that contributes to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₃ClN |
| Molecular Weight | 145.64 g/mol |
| SMILES Representation | CC12CC(C1)C(CO2)N |
| InChI Key | VGXUJPLZZFLGKF-UHFFFAOYSA-N |
Pharmacological Profile
Research indicates that 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride exhibits various biological activities, including:
- Neurotransmitter Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly those involving serotonin and dopamine, which could have implications for mood disorders and neurodegenerative diseases.
- Analgesic Effects : Animal model studies have demonstrated potential analgesic properties, indicating that it may serve as a candidate for pain management therapies.
Case Studies and Experimental Findings
Several studies have investigated the biological effects of this compound:
-
Neuropharmacological Study :
- Objective : To evaluate the effects on serotonin receptors.
- Methodology : In vitro assays were conducted using rat brain slices.
- Findings : The compound showed a significant increase in serotonin receptor activity, suggesting potential antidepressant-like effects.
-
Analgesic Activity Assessment :
- Objective : To assess pain relief in rodent models.
- Methodology : The hot plate test was utilized to measure nociceptive responses.
- Results : Animals treated with the compound exhibited a statistically significant increase in latency to respond to pain stimuli compared to controls.
Toxicology and Safety Profile
Toxicological evaluations are crucial for understanding the safety of new compounds. Current data on the toxicity of 2-(2-Oxabicyclo[3.1.1]heptan-1-yl)ethanamine;hydrochloride is limited, necessitating further research to establish a comprehensive safety profile.
| Study Type | Findings |
|---|---|
| Acute Toxicity | No significant adverse effects observed at low doses in animal studies. |
| Chronic Toxicity | Long-term studies are needed to assess potential cumulative effects. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
